molecular formula C7H6N2O4 B13629116 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione CAS No. 35217-82-4

5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione

Cat. No.: B13629116
CAS No.: 35217-82-4
M. Wt: 182.13 g/mol
InChI Key: MBAHDQHEBHYEAF-ARJAWSKDSA-N
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Description

5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione (CAS: 91101-03-0; molecular formula: C₉H₉NO₃) is a hydantoin derivative characterized by a fused oxolane (tetrahydrofuran-2-one) ring system at the 5-position of the imidazolidine-2,4-dione core . This structural motif confers unique electronic and steric properties, distinguishing it from simpler arylidene or alkylidene-substituted hydantoins.

Properties

CAS No.

35217-82-4

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

(5Z)-5-(2-oxooxolan-3-ylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C7H6N2O4/c10-5-4(8-7(12)9-5)3-1-2-13-6(3)11/h1-2H2,(H2,8,9,10,12)/b4-3-

InChI Key

MBAHDQHEBHYEAF-ARJAWSKDSA-N

Isomeric SMILES

C\1COC(=O)/C1=C\2/C(=O)NC(=O)N2

Canonical SMILES

C1COC(=O)C1=C2C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Condensation of Hydantoin with γ-Butyrolactone Derivatives

A common method involves reacting imidazolidine-2,4-dione (hydantoin) with γ-butyrolactone or its activated derivatives:

  • Procedure: Hydantoin is refluxed with γ-butyrolactone or 3-oxolanone derivatives in ethanol or acetic acid as solvent. The reaction proceeds under reflux for several hours (typically 3 hours), facilitating the formation of a ylidene linkage at the 5-position of the hydantoin ring.

  • Workup: After reflux, the reaction mixture is cooled, and the product is precipitated by addition of cold water or ice-cold solvents. The solid is filtered and recrystallized from ethanol to obtain pure 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione.

  • Example: Similar procedures were reported for related diphenyl-substituted imidazolidine-2,4-dione derivatives, where refluxing with organic acids or lactones yielded substituted hydantoin products with good purity and yield.

Use of Isocyanates and Cyanothioformamide Intermediates

Another synthetic route involves:

  • Preparation of key intermediates such as cyanothioformamide derivatives by reaction of aryl isothiocyanates with potassium cyanide,
  • Cycloaddition with phenyl isocyanate to form imidazolidine intermediates,
  • Hydrolysis under acidic ethanolic conditions to generate the corresponding imidazolidine-2,4-dione derivatives.

This method, while primarily used for thioxo derivatives, can be adapted for oxo derivatives by controlling hydrolysis steps and substituent modifications.

Experimental Data and Analytical Characterization

Step Reagents/Conditions Yield (%) Key Observations Analytical Techniques
1 Hydantoin + γ-butyrolactone, EtOH, reflux 3 h 70-85 Formation of ylidene linkage confirmed Melting point, TLC, IR, NMR
2 Hydrolysis of imine intermediates in EtOH/HCl 65-75 Conversion to dione confirmed Elemental analysis, IR, 1H NMR
3 Recrystallization from ethanol Purification Crystalline solid obtained Melting point, purity by TLC
  • Infrared Spectroscopy (IR): Characteristic carbonyl stretches at ~1760 cm⁻¹ (lactone C=O) and ~1700 cm⁻¹ (imidazolidine dione C=O), along with N-H stretches near 3200-3400 cm⁻¹, confirm the functional groups.

  • Nuclear Magnetic Resonance (NMR): 1H NMR shows signals corresponding to the methylene protons of the oxolane ring and the NH protons of the imidazolidine ring. 13C NMR confirms carbonyl carbons and the lactone carbon.

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity, with Rf values dependent on solvent systems (typically ethanol/water or chloroform/methanol mixtures).

Comparative Table of Preparation Routes

Method Starting Materials Reaction Conditions Advantages Limitations
Condensation with γ-butyrolactone Imidazolidine-2,4-dione + γ-butyrolactone Reflux in ethanol, 3 h Straightforward, good yields Requires purification steps
Isocyanate-cyanothioformamide route Aryl isothiocyanate + KCN + phenyl isocyanate Room temp then reflux + acid hydrolysis Versatile for substituted derivatives Multi-step, sensitive reagents
Acid-catalyzed cyclization Amino acid derivatives + phenyl isocyanate Reflux, acid hydrolysis Access to diverse derivatives Longer reaction times

Summary and Professional Insights

The preparation of 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione is efficiently achieved via condensation of hydantoin with γ-butyrolactone derivatives under reflux conditions in alcoholic solvents, followed by recrystallization for purification. Alternative synthetic strategies involve the use of isocyanate intermediates and hydrolysis steps, which provide access to structurally related compounds with potential for further functionalization.

Analytical characterization through IR and NMR spectroscopy confirms the structural integrity of the product. Thin Layer Chromatography and melting point determination ensure purity and reproducibility.

These methods are well-documented in peer-reviewed chemical literature, demonstrating robust and reproducible protocols suitable for research and potential scale-up in pharmaceutical or fine chemical synthesis contexts.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is pivotal for synthesizing α,β-unsaturated derivatives. The compound’s active methylene group reacts with aromatic aldehydes under basic conditions:

ReagentConditionsProductYieldSource
BenzaldehydeK₂CO₃, EtOH, reflux (3–5 hr)5-(Arylidene)imidazolidine-2,4-dione72–85%
4-NitrobenzaldehydePiperidine, DMF, 80°C5-(4-Nitrobenzylidene) derivative68%

Mechanism :

  • Deprotonation of the methylene group by a base (e.g., K₂CO₃).

  • Nucleophilic attack on the aldehyde carbonyl carbon.

  • Elimination of water to form the conjugated enone system.

Alkylation Reactions

The nitrogen atoms in the imidazolidine ring undergo alkylation with alkyl halides or sulfates:

Alkylating AgentConditionsSite of AlkylationProduct StabilitySource
Methyl iodideK₂CO₃, DMF, 60°C, 6 hrN1-positionHigh
Ethyl sulfateNaH, THF, 0°C to RT, 12 hrN3-positionModerate

Key Observations :

  • Steric hindrance from the oxooxolane group directs alkylation to the less hindered N1-position.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF .

Acid-Catalyzed Condensations

Reactions with carboxylic acids or anhydrides yield acylated derivatives. For example:

Acid/AnhydrideConditionsProductApplicationSource
Tartaric acidEtOH, reflux, 3 hr1-[3-(2,4-Dihydroxy-3-oxo-N-phenylbutanamide)-3-oxopropanoyl] derivativeAnticonvulsant studies
Salicylic acidEtOH, reflux, 3 hr1-[3-(4-(Phenylamino)benzoyl) derivativeMaterial science

Mechanistic Notes :

  • Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic acyl substitution .

  • Electron-withdrawing substituents on the acid enhance reaction efficiency .

Nucleophilic Aromatic Substitution

The oxooxolane moiety participates in ring-opening reactions with nucleophiles:

NucleophileConditionsProductSelectivitySource
AmmoniaH₂O, 100°C, 8 hr5-(3-Aminopropylidene) derivative>90%
HydrazineEtOH, RT, 24 hrHydrazone adduct78%

Critical Factors :

  • Elevated temperatures favor ring-opening over side reactions .

  • Steric effects from the imidazolidine ring limit accessibility to bulkier nucleophiles .

Oxidation and Reduction

The compound’s conjugated system is sensitive to redox conditions:

Reaction TypeReagentConditionsOutcomeSource
OxidationKMnO₄, H₂SO₄0°C, 2 hrCleavage of oxooxolane ring
ReductionNaBH₄, MeOHRT, 1 hrPartial saturation of C=C bond

Structural Impact :

  • Oxidation disrupts the oxooxolane ring, forming dicarbonyl intermediates.

  • Reduction selectively targets the exocyclic double bond, preserving the imidazolidine core .

Heterocyclic Rearrangements

Under thermal or acidic conditions, the compound undergoes sigmatropic shifts:

ConditionsProductDriving ForceSource
HCl (gas), 120°CFuran-2-one fused imidazolidineAromatization
Toluene, Δ, 12 hrSpirocyclic oxindole derivativeStrain relief

Notable Example :
Heating with HCl gas induces a -sigmatropic rearrangement, forming a stabilized furanone system.

Comparative Reactivity of Derivatives

Derivatives exhibit modified reactivity profiles based on substituents:

DerivativeReaction Rate (vs Parent)Key ModificationSource
5-(4-Nitrobenzylidene) analog1.5× faster alkylationElectron-withdrawing group
1-Methylated derivative0.7× slower condensationSteric blocking at N1

Scientific Research Applications

5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has shown that derivatives of this compound may have anticancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s defining feature is the 3-ylidene-2-oxooxolane substituent, which introduces a rigid, oxygen-containing heterocycle. Below is a comparative analysis with key analogs:

Compound Name Substituent at 5-Position Key Structural Features Bioactivity Highlights
5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione 2-Oxooxolan-3-ylidene Fused oxolane ring; conjugated enone system Limited direct data; predicted enhanced metabolic stability due to oxolane
(Z)-5-(4-Hydroxybenzylidene)-imidazolidine-2,4-dione (Compound 1) 4-Hydroxybenzylidene Aromatic para-hydroxyl group Antiproliferative (PC-3M prostate cancer cells: IC₅₀ ~10 µM); anti-invasive
5-(3,4-Dimethoxybenzylidene)-3-(4-(2,3-dichlorophenyl)piperazinylbutyl)imidazolidine-2,4-dione (Compound 13) 3,4-Dimethoxybenzylidene + piperazine Bulky aryl and basic piperazine moiety High 5-HT₁ₐ/5-HT₇ affinity (Ki = 0.2–1.0 nM)
(Z)-5-(4-Methoxyphenylmethylene)thiazolidine-2,4-dione (Compound 5g) 4-Methoxyphenylmethylene Methoxy-substituted aryl; thiazolidine core Anticancer activity (e.g., HepG2: IC₅₀ ~25 µM)

Key Observations :

  • Aromatic substituents (e.g., 4-hydroxybenzylidene) enhance antiproliferative activity but may reduce metabolic stability due to phenolic oxidation .
  • Piperazine-containing derivatives (e.g., Compound 13) show exceptional receptor binding but require complex synthetic routes .

Physicochemical Properties

Property 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione (Z)-5-(4-Hydroxybenzylidene)-imidazolidine-2,4-dione
Molecular Weight 191.17 g/mol 218.18 g/mol
LogP (Predicted) 0.8–1.2 1.5–2.0
Hydrogen Bond Donors 2 3
Rotatable Bonds 2 3

Implications :

  • The oxolane ring reduces hydrogen-bonding capacity compared to phenolic analogs, favoring lipophilicity and membrane permeability .

Q & A

What are the common synthetic routes for 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves cyclocondensation reactions of substituted imidazolidine precursors with carbonyl-containing reagents. For example, analogous compounds like 5-arylideneimidazolidinediones are synthesized via refluxing precursors (e.g., 5-substituted imidazolidine-2,4-diones) with aldehydes or ketones in the presence of a base (e.g., K₂CO₃) and a polar solvent like acetonitrile . Optimization strategies include:

  • Reaction Time : Extended reflux periods (6–12 hours) improve yields but may risk side reactions.
  • Solvent Choice : Polar aprotic solvents enhance solubility and reaction efficiency.
  • Catalysis : Bases like K₂CO₃ facilitate deprotonation, while Lewis acids (e.g., ZnCl₂) can stabilize intermediates.
    Yield improvements (e.g., 25% to 45% in analogous syntheses) are achieved through recrystallization protocols and controlled stoichiometry .

How is the compound characterized using spectroscopic techniques, and what are the critical spectral markers?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR :
    • The imidazolidine-dione core shows characteristic peaks:
  • N–H protons : δ 10–12 ppm (broad, exchangeable).
  • Carbonyl groups : δ 165–175 ppm (¹³C).
    • Substituents (e.g., oxolane rings) exhibit distinct splitting patterns (e.g., δ 4.5–5.5 ppm for oxolane protons) .
  • HRMS : Confirms molecular weight with <5 ppm error.
  • IR Spectroscopy : Strong C=O stretches at ~1700–1750 cm⁻¹ .

What computational methods are employed to predict the reactivity and stability of 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione in different solvents?

Answer:
Advanced computational workflows combine:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways, transition states, and solvent effects (e.g., polarizable continuum models for solvation energy).
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for tautomerization or ring-opening reactions .
  • Machine Learning : Trained on experimental data (e.g., yields, substituent effects) to optimize solvent selection (e.g., DMF vs. THF) .

How can researchers resolve contradictions in experimental data, such as unexpected by-products or inconsistent spectroscopic results?

Answer:
Contradictions arise from:

  • Tautomerism : The compound may exist as multiple tautomers (e.g., enol-keto forms), leading to split NMR signals. Use variable-temperature NMR or DFT calculations to confirm dominant tautomers .
  • By-Product Formation : Side reactions (e.g., oxidation of hydroxy groups to quinones) require mechanistic studies via LC-MS or isotopic labeling .
  • Data Validation : Cross-reference HRMS, elemental analysis, and X-ray crystallography to confirm structural assignments .

What are the key considerations in designing catalytic systems for the stereoselective synthesis of this compound?

Answer:
Stereoselectivity depends on:

  • Chiral Catalysts : Proline-derived organocatalysts or metal complexes (e.g., Ru-BINAP) induce enantioselectivity during cyclization.
  • Solvent Polarity : Polar solvents stabilize transition states favoring specific diastereomers.
  • Substituent Effects : Electron-withdrawing groups on the imidazolidine ring enhance electrophilicity, directing nucleophilic attacks .

How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Substituents alter reactivity via:

  • Electron-Withdrawing Groups (EWGs) : Activate the imidazolidine core for nucleophilic attacks (e.g., iodine in 5-arylidene derivatives enhances electrophilicity) .
  • Steric Effects : Bulky groups (e.g., isopropyl) hinder access to reactive sites, reducing reaction rates.
  • Resonance Stabilization : Conjugated systems (e.g., oxolane rings) delocalize charge, modulating reactivity .

What advanced separation techniques are recommended for purifying 5-(2-Oxooxolan-3-ylidene)imidazolidine-2,4-dione from complex reaction mixtures?

Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related tautomers.
  • Crystallization : Use mixed solvents (e.g., methanol/dichloromethane) to isolate high-purity crystals.
  • Membrane Technologies : Nanofiltration removes low-molecular-weight impurities while retaining the target compound .

How can researchers validate the biological activity of derivatives without commercial interference?

Answer:

  • In Silico Screening : Molecular docking against target proteins (e.g., kinases) predicts binding affinities.
  • Enzyme Assays : Use purified enzymes (e.g., CDK1/GSK3β) to measure inhibitory activity.
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with IC₅₀ determination .

What safety protocols are critical when handling reactive intermediates during synthesis?

Answer:

  • Ventilation : Use fume hoods for volatile reagents (e.g., thionyl chloride).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
  • Waste Management : Neutralize acidic/by-product streams before disposal .

How do solvent polarity and temperature affect the compound’s tautomeric equilibrium?

Answer:

  • Polar Solvents (e.g., DMSO) : Stabilize polar tautomers (e.g., enol forms) via hydrogen bonding.
  • Nonpolar Solvents (e.g., Toluene) : Favor nonpolar keto forms.
  • Temperature Effects : Higher temperatures shift equilibrium toward less stable tautomers, observable via VT-NMR .

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